molecular formula C6H10O4 B6229035 ethyl 3-hydroxyoxetane-3-carboxylate CAS No. 2105825-26-9

ethyl 3-hydroxyoxetane-3-carboxylate

Cat. No.: B6229035
CAS No.: 2105825-26-9
M. Wt: 146.14 g/mol
InChI Key: WTVYIHMXSVRGAL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyoxetane-3-carboxylate is an organic compound with the molecular formula C6H10O4. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a hydroxyl group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxyoxetane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl carbonate with trihydroxypropane to form the precursor 3-ethyl-3-hydroxymethyloxetane. This precursor is then reacted with allyl bromide to generate the intermediate 3-ethyl-3-allylmethoxyoxetane, which is subsequently converted to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyoxetane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxyoxetane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyoxetane-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-hydroxyoxetane-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its balance of hydrophilicity and hydrophobicity, which can be advantageous in various applications.

Properties

CAS No.

2105825-26-9

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 3-hydroxyoxetane-3-carboxylate

InChI

InChI=1S/C6H10O4/c1-2-10-5(7)6(8)3-9-4-6/h8H,2-4H2,1H3

InChI Key

WTVYIHMXSVRGAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC1)O

Purity

95

Origin of Product

United States

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